molecular formula C7H6N2O3 B14843538 2-Amino-6-formylnicotinic acid

2-Amino-6-formylnicotinic acid

Katalognummer: B14843538
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: BYHOZUWINLMYPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a formyl group at the sixth position on the nicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2-amino-6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. The reaction is carried out in aqueous-organic media with the presence of acetates of alkali or alkaline earth metals. The structure of the resulting compound is elucidated by methods of mass and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical reactions and the manipulation of aromatic azides to create complex heterocyclic skeletons. The potential biological activity of these products enhances the interest in developing novel methods to prepare heterocycles from aromatic azides .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and formyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-formylnicotinic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-amino-6-formylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-3-formylnicotinic acid
  • 2-Amino-4-formylnicotinic acid
  • 2-Amino-5-formylnicotinic acid

Comparison: 2-Amino-6-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups on the nicotinic acid ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the formyl group at the sixth position may enhance its ability to participate in specific chemical reactions and interact with biological targets .

Eigenschaften

Molekularformel

C7H6N2O3

Molekulargewicht

166.13 g/mol

IUPAC-Name

2-amino-6-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H2,8,9)(H,11,12)

InChI-Schlüssel

BYHOZUWINLMYPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1C=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.